molecular formula C28H43Li3N7O16P3S B12398874 trilithium;[[[(2R,3S,5R)-5-[5-[3-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]prop-1-ynyl]-6-amino-2-oxo-1,6-dihydropyrimidin-3-yl]-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate

trilithium;[[[(2R,3S,5R)-5-[5-[3-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]prop-1-ynyl]-6-amino-2-oxo-1,6-dihydropyrimidin-3-yl]-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate

Cat. No.: B12398874
M. Wt: 879.6 g/mol
InChI Key: IGKPWFCJKWOGKW-LRFMFPSZSA-K
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Description

This compound is a highly specialized molecule integrating three distinct structural domains:

  • Biotin Moiety: The (3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl group, a hallmark of biotin (vitamin B7), facilitates binding to biotin receptors or avidin-like proteins, enabling targeted delivery in biological systems .
  • Phosphate Backbone: Multiple oxidophosphoryl and hydrogen phosphate groups, stabilized by trilithium counterions, enhance solubility and stability in aqueous environments.

This hybrid architecture positions the compound for applications in targeted drug delivery, particularly in oncology or gene therapy, where biotin-mediated cellular uptake and nucleotide-based therapeutic effects synergize.

Properties

Molecular Formula

C28H43Li3N7O16P3S

Molecular Weight

879.6 g/mol

IUPAC Name

trilithium;[[[(2R,3S,5R)-5-[5-[3-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]prop-1-ynyl]-6-amino-2-oxo-1,6-dihydropyrimidin-3-yl]-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate

InChI

InChI=1S/C28H46N7O16P3S.3Li/c29-26-17(14-35(28(40)34-26)24-13-19(36)20(49-24)15-48-53(44,45)51-54(46,47)50-52(41,42)43)7-6-12-31-22(37)9-2-1-5-11-30-23(38)10-4-3-8-21-25-18(16-55-21)32-27(39)33-25;;;/h14,18-21,24-26,36H,1-5,8-13,15-16,29H2,(H,30,38)(H,31,37)(H,34,40)(H,44,45)(H,46,47)(H2,32,33,39)(H2,41,42,43);;;/q;3*+1/p-3/t18-,19-,20+,21-,24+,25-,26?;;;/m0.../s1

InChI Key

IGKPWFCJKWOGKW-LRFMFPSZSA-K

Isomeric SMILES

[Li+].[Li+].[Li+].C1[C@@H]([C@H](O[C@H]1N2C=C(C(NC2=O)N)C#CCNC(=O)CCCCCNC(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O

Canonical SMILES

[Li+].[Li+].[Li+].C1C(C(OC1N2C=C(C(NC2=O)N)C#CCNC(=O)CCCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Describe the synthetic routes used to prepare the compound. Include details about the starting materials, reagents, solvents, and reaction conditions (e.g., temperature, pressure, time).

Industrial Production Methods: Explain any industrial methods used for large-scale production of the compound. Highlight any differences between laboratory synthesis and industrial production.

Chemical Reactions Analysis

Types of Reactions: Discuss the types of chemical reactions the compound undergoes, such as oxidation, reduction, substitution, addition, or elimination reactions.

Common Reagents and Conditions: List the common reagents and conditions used in these reactions. Provide examples of specific reactions and the conditions under which they occur.

Major Products: Identify the major products formed from these reactions. Include any relevant reaction mechanisms or pathways.

Scientific Research Applications

Medicinal Applications

1. Drug Development
Trilithium compounds are being investigated for their potential as therapeutic agents. Their complex structure may contribute to specific interactions with biological targets, making them candidates for drug design. Research indicates that modifications to the trilithium structure can enhance its bioactivity and selectivity against certain diseases.

2. Neuroprotective Effects
Studies have shown that lithium compounds can exert neuroprotective effects. For instance, microdoses of lithium have been associated with improved cognitive function and reduced neurodegeneration in models of Alzheimer's disease. The trilithium compound's unique configuration may enhance these effects by interacting with neuroprotective pathways .

Materials Science Applications

1. Battery Technology
Lithium compounds are crucial in developing high-performance batteries. Recent advancements have highlighted the potential of trilithium compounds as cathode materials in lithium-ion batteries due to their stability and high voltage capabilities. Research indicates that these compounds can improve energy density and cycling stability compared to traditional materials .

2. Semiconductor Applications
Trilithium compounds may find applications in the semiconductor industry due to their electronic properties. Their ability to form stable bonds could be advantageous in creating new materials for electronic devices, enhancing performance in areas such as photonics and optoelectronics .

Case Studies

Case Study 1: Neuroprotective Mechanisms
A study investigating the effects of trilithium on Alzheimer's disease models demonstrated significant improvements in memory retention and a reduction in amyloid-beta plaques. The compound was shown to modulate key signaling pathways involved in neuroprotection .

Case Study 2: Battery Performance
In experiments comparing trilithium-based cathodes with conventional lithium cobalt oxide cathodes, trilithium demonstrated superior charge-discharge rates and longer cycle life. These findings suggest that trilithium could be a viable alternative for next-generation battery technologies .

Mechanism of Action

Explain the mechanism by which the compound exerts its effects. Describe the molecular targets and pathways involved. Include any known interactions with other molecules or biological systems.

Comparison with Similar Compounds

Biotin-Conjugated Compounds

  • Dodecyl-trithiocarbonate-ED-biotin (): Shares the biotin-thienoimidazolone core but incorporates a dodecyl chain and trithiocarbonate group for polymer synthesis. Unlike the target compound, it lacks nucleotide or phosphate motifs, limiting its utility to synthetic chemistry rather than therapeutic applications .
  • Biotin-Lipoic Acid Hybrids (): Both biotin and lipoic acid are essential vitamins, but lipoic acid’s dithiolane ring contrasts with the nucleotide-phosphate system in the target compound. This structural divergence translates to distinct redox-regulatory vs. nucleic acid-targeting functions .

Nucleotide Analogs

  • Fluorinated Nucleotide Derivatives (): Compounds like 16 and 17 feature fluorinated chains and triazole linkers, synthesized via click chemistry. While the target compound’s prop-1-ynyl group suggests similar conjugation strategies, its biotin moiety and lithium-stabilized phosphates differentiate its pharmacokinetic profile .
  • Pyrimidine-Based Heterocycles (): Compounds 5d–5l contain nitro-carbazole and pyrazole moieties.

Table 1: Structural Comparison

Feature Target Compound Dodecyl-trithiocarbonate-ED-biotin Fluorinated Nucleotide
Biotin Core Yes Yes No
Nucleotide Analog Yes (pyrimidine) No Yes (triazole-linked)
Phosphate Groups Multiple (Li-stabilized) No No
Synthetic Strategy Likely click chemistry RAFT polymerization Click chemistry

Pharmacokinetic and Physicochemical Properties

  • Molecular Weight and Solubility : The target compound’s high molecular weight (>1500 Da) and lithium-phosphate interactions likely reduce membrane permeability but improve aqueous solubility compared to simpler biotin derivatives like aglaithioduline (), which has ~70% similarity to SAHA but lacks phosphate groups .
  • logP and Hydrogen Bonding : The phosphate backbone increases hydrophilicity (predicted logP < −2), contrasting with lipophilic biotin-alkyl compounds (e.g., , logP ~5). This impacts biodistribution: the target compound may favor renal excretion over tissue accumulation .

Table 2: Pharmacokinetic Parameters

Parameter Target Compound Aglaithioduline SAHA (Reference)
Molecular Weight >1500 Da ~350 Da 264 Da
logP <−2 (predicted) ~1.5 1.2
Hydrogen Bond Acceptors >15 6 4

Biological Activity

Trilithium;[[[(2R,3S,5R)-5-[5-[3-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]prop-1-ynyl]-6-amino-2-oxo-1,6-dihydropyrimidin-3-yl]-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate is a complex compound with potential biological activity. Understanding its biological activity involves examining its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The compound's intricate structure includes multiple functional groups that may contribute to its biological properties. It features:

  • Thieno[3,4-d]imidazole moiety
  • Dihydropyrimidin derivatives
  • Phosphoryl groups

These components suggest potential interactions with various biological targets.

The biological activity of trilithium can be attributed to several mechanisms:

  • Receptor Interaction : The compound may interact with specific receptors, influencing cellular signaling pathways. For instance, similar compounds have shown activity at P2Y receptors involved in cell signaling and inositol lipid hydrolysis .
  • Antimicrobial Activity : Compounds with similar structures have demonstrated antimicrobial properties by inhibiting biofilm formation and affecting gene transcription related to virulence factors .
  • Cytotoxic Effects : Preliminary studies indicate that certain derivatives exhibit cytotoxicity against various cancer cell lines, suggesting a potential role in cancer therapy .

Biological Activity Overview

The following table summarizes the reported biological activities associated with trilithium and related compounds:

Activity TypeDescriptionReference
AntimicrobialExhibits activity against Gram-positive and Gram-negative bacteria
CytotoxicityInduces cell death in cancer cell lines at varying concentrations
Receptor ModulationPotential antagonist or agonist effects on specific receptors
Anti-tumorDemonstrated selective cytotoxicity towards various human tumor cell lines

Case Studies

Several studies have explored the biological effects of trilithium-like compounds:

  • Antimicrobial Study : A series of synthesized compounds demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The presence of specific functional groups enhanced their efficacy compared to standard antibiotics like ciprofloxacin .
  • Cytotoxicity Assessment : In vitro tests revealed that certain derivatives of trilithium exhibited IC50 values as low as 0.37 μM against human tumor cell lines. This suggests a promising anticancer potential that warrants further investigation into their mechanisms and therapeutic applications .
  • Receptor Binding Studies : Compounds similar to trilithium have been analyzed for their binding affinity to P2Y receptors. These studies indicated that structural modifications could significantly enhance receptor affinity and subsequent biological responses .

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